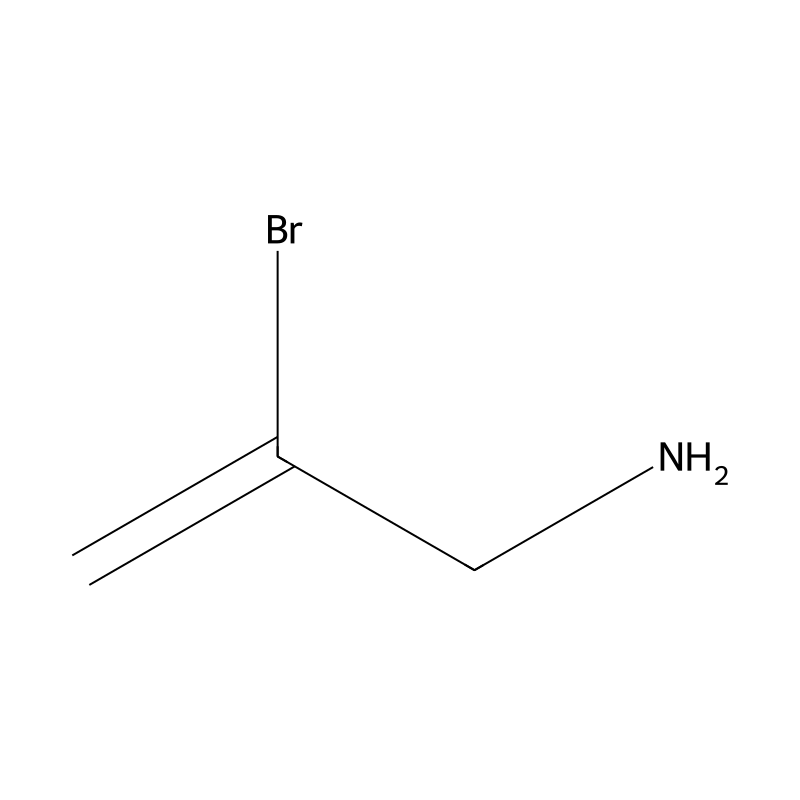

2-Bromoallylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromoallylamine (CAS 6943-51-7) is a versatile, bifunctional building block characterized by the presence of both a primary allylic amine and a vinylic bromide. In industrial and advanced academic procurement, it is primarily sourced as a critical precursor for transition-metal catalyzed cross-couplings, multicomponent domino cyclizations, and the synthesis of strained heterocycles. Unlike simple aliphatic amines, the vinylic bromide provides a highly reactive oxidative addition handle for palladium, nickel, and copper catalysis, enabling direct C-C bond formation at the 2-position without the need for complex pre-functionalization. Its dual reactivity profile allows it to participate in both nucleophilic amine chemistry and electrophilic cross-coupling, making it an indispensable starting material for the step-economical construction of alpha-amino ketones, beta-lactam antibiotics, and 2-methyleneaziridines [1].

Substituting 2-bromoallylamine with closely related analogs fundamentally alters downstream synthesis routes and often leads to reaction failure. Generic allylamine lacks the vinylic halide entirely; consequently, it cannot undergo direct transition-metal catalyzed cross-coupling or carbonylation at the 2-position without the use of complex, stoichiometric oxidizing agents [1]. Attempting to substitute with the lighter halide analog, 2-chloroallylamine, shifts the reactivity under strong basic conditions (e.g., sodium amide in liquid ammonia). While the bromo-analog successfully undergoes base-induced cyclization to form strained 2-methyleneaziridines, the chloro-analog preferentially undergoes elimination to yield linear N-alkylpropargylamines [2]. Furthermore, substituting with propargylamine replaces the sp2-hybridized vinylic halide with an sp-hybridized terminal alkyne, changing the geometric trajectory of cyclizations and rendering the material incompatible with standard Suzuki or Buchwald-Hartwig cross-coupling protocols designed for vinylic halides.

Divergent Cyclization Pathways: Aziridine vs. Alkyne Formation

Under strong basic conditions, the choice of vinylic halide dictates the dominant reaction pathway. When treated with sodium amide in liquid ammonia, 2-bromoallylamine derivatives undergo direct ring closure to yield N-alkylallenimines (2-methyleneaziridines) with 80-90% selectivity. In stark contrast, 2-chloroallylamine fails to form the aziridine ring under identical conditions, instead undergoing preferential elimination to yield N-alkylpropargylamines as the primary product [1].

| Evidence Dimension | Major product formed under strong base treatment |

| Target Compound Data | 80-90% selectivity for 2-methyleneaziridines (allenimines) |

| Comparator Or Baseline | 2-Chloroallylamine (yields pure N-alkylpropargylamines via elimination) |

| Quantified Difference | Complete divergence in product class (cyclization vs. elimination) |

| Conditions | Sodium amide in liquid ammonia |

Buyers targeting strained 2-methyleneaziridine scaffolds for peptidomimetic or pharmaceutical libraries must procure the bromo-analog, as the chloro-analog exclusively yields linear alkynes.

Direct Pd-Catalyzed Carbonylation for Beta-Lactam Synthesis

2-Bromoallylamine serves as a highly effective precursor for the synthesis of beta-lactams via transition-metal catalyzed carbonylation. In the presence of a palladium catalyst (Pd(OAc)2) and a CO atmosphere (4 atm, 80°C), 2-bromoallylamine derivatives are converted directly into 3-methyleneazetidin-2-ones with yields up to 62.7%. Unhalogenated allylamine lacks the vinylic leaving group and cannot undergo this direct carbonylation-cyclization without the addition of complex, stoichiometric oxidizing agents to force the allyl group onto the organometallic complex [1].

| Evidence Dimension | Yield of 3-methyleneazetidin-2-one (beta-lactam) via direct carbonylation |

| Target Compound Data | Up to 62.7% yield at 4 atm CO |

| Comparator Or Baseline | Allylamine (fails to react without stoichiometric oxidants) |

| Quantified Difference | Enables direct catalytic carbonylation without stoichiometric oxidants |

| Conditions | Pd(OAc)2, PPh3, tributylamine, CO atmosphere (4 atm), 80°C |

The vinylic bromide provides an essential oxidative addition handle, allowing for the step-economical synthesis of beta-lactam antibiotics and Nocardicin A intermediates.

Precursor Suitability for Multicomponent Domino Indole Synthesis

2-Bromoallylamine acts as a highly effective bifunctional reagent in copper-catalyzed domino three-component coupling-cyclization reactions. When reacted with 2-ethynylanilines and paraformaldehyde in the presence of 1 mol % CuBr, 2-bromoallylamine derivatives yield complex 2-(aminomethyl)indoles with yields up to 90-91% for related asymmetric amines. Simple aliphatic amines or propargylamine cannot support the subsequent C-H functionalization and cross-coupling/cyclization pathways enabled by the retained allyl/vinyl halide functionalities [1].

| Evidence Dimension | Yield of substituted 2-(aminomethyl)indoles in Cu-catalyzed domino reactions |

| Target Compound Data | Up to 90-91% yield |

| Comparator Or Baseline | Simple aliphatic amines (lack the orthogonal functional handle for downstream polycyclic assembly) |

| Quantified Difference | Provides a reactive vinylic halide handle for subsequent C-H arylation or cyclization |

| Conditions | 1 mol % CuBr, paraformaldehyde, 2-ethynylanilines |

Procuring this compound allows chemists to drastically reduce step count in the synthesis of complex polycyclic indole scaffolds by utilizing a single, bifunctional reagent.

Synthesis of Strained 2-Methyleneaziridines for Peptidomimetics

Because 2-bromoallylamine selectively undergoes base-induced cyclization rather than elimination (unlike 2-chloroallylamine), it is a critical starting material for synthesizing 2-methyleneaziridines. These highly strained heterocycles are critical intermediates in the development of peptidomimetics, modified amino acids, and novel pharmaceutical libraries [1].

Step-Economical Synthesis of Beta-Lactam Antibiotic Intermediates

The vinylic bromide acts as a direct oxidative addition handle for palladium catalysis, making 2-bromoallylamine a highly effective precursor for the synthesis of 3-methyleneazetidin-2-ones via carbonylation. This application is highly relevant for industrial and academic laboratories synthesizing Nocardicin A intermediates and other novel beta-lactam antibiotics[2].

Construction of Alpha-Amino Ketones via Cross-Coupling

Leveraging the orthogonal reactivity of the primary amine and the vinylic bromide, 2-bromoallylamine is highly effective for dual photoredox/Ni-catalyzed cross-coupling reactions. It allows for divergent functionalization at the 2-position followed by oxidative cleavage, providing a rapid, modular route to diverse alpha-amino ketones used in medicinal chemistry [3].

Multicomponent Domino Synthesis of Polycyclic Indoles

In complex library generation, 2-bromoallylamine serves as a bifunctional secondary amine source in copper-catalyzed three-component coupling with 2-ethynylanilines and aldehydes. The retained vinylic halide allows for immediate downstream C-H arylation, enabling the rapid assembly of polycyclic indole frameworks without intermediate purification steps [4].

References

- [1] Bottini, A. T., & Olsen, R. E. (1964). N-(2-Bromoallyl)ethylamine. Organic Syntheses, Coll. Vol. 44, p.7.

- [2] Wang, Z. (2023). The Chemistry and Biology of Beta-Lactams. Chapter 3.3.8: Carbonylation of Allylamines.

- [3] ResearchGate. (n.d.). The cross-coupling of N-(2-bromoallyl)amine derivatives with arylboronic acids.

- [4] Sakai, N., et al. (2009). Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling−Cyclization. The Journal of Organic Chemistry, 74(16), 6408-6411.

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Corrosive;Irritant